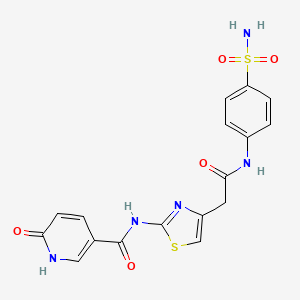![molecular formula C21H21N3O B2744548 N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide CAS No. 1240831-51-9](/img/structure/B2744548.png)
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound features a cyanocyclopentyl group and a fluorenylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide typically involves the following steps:
Formation of the cyanocyclopentyl group: This can be achieved by the reaction of cyclopentanone with cyanide sources under basic conditions.
Introduction of the fluorenylamino group: This step involves the reaction of fluorene with an amine source to form the fluorenylamine.
Coupling to form the final compound: The fluorenylamine is then coupled with the cyanocyclopentyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Therapeutic Effects: It may interfere with cellular pathways involved in disease progression, such as signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide: can be compared with other amides containing fluorenyl or cyanocyclopentyl groups.
Fluorenylamino derivatives: Compounds with similar fluorenylamino groups but different substituents on the acetamide backbone.
Cyanocyclopentyl derivatives: Compounds with similar cyanocyclopentyl groups but different substituents on the amide backbone.
Uniqueness
Structural Features: The combination of a cyanocyclopentyl group and a fluorenylamino group in a single molecule is unique and may confer distinct chemical and biological properties.
Applications: Its unique structure may make it suitable for specific applications that other similar compounds cannot achieve.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(9H-fluoren-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-14-21(9-3-4-10-21)24-20(25)13-23-17-7-8-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-2,5-8,12,23H,3-4,9-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHYVMXBQZFDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)
![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)
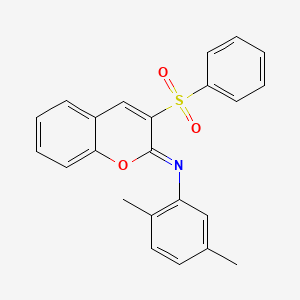
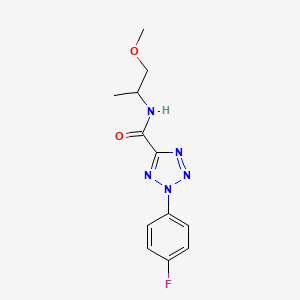
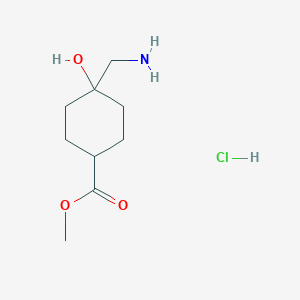
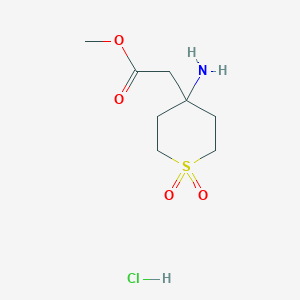
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
